Peroxide, bis(2-methyl-1-oxopropyl)
Overview
Description
Peroxide, bis(2-methyl-1-oxopropyl) is a peroxide compound commonly used as a reagent in organic chemistry. It is a colorless liquid with a pungent odor and is highly reactive. This compound is utilized in various applications, including drug development, environmental research, and industrial manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peroxide, bis(2-methyl-1-oxopropyl) can be synthesized through several methods. One common approach involves the reaction of diisopropyl peroxide with anhydrides under controlled conditions. The reaction typically requires a catalyst and is conducted at specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of diisopropylperoxyanhydride often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Peroxide, bis(2-methyl-1-oxopropyl) undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with diisopropylperoxyanhydride include acids, bases, and other organic compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving diisopropylperoxyanhydride depend on the specific reaction conditions and reagents used. These products can range from simple organic compounds to more complex molecules used in various industrial applications .
Scientific Research Applications
Peroxide, bis(2-methyl-1-oxopropyl) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in the study of biological processes and the development of new biochemical assays.
Medicine: It plays a role in drug development and the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of diisopropylperoxyanhydride involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diisopropylperoxyanhydride include:
- Diisopropyl percarbonate
- Diisopropyl peroxydicarbonate
- Diisopropyl peroxydicarbonate
Uniqueness
Peroxide, bis(2-methyl-1-oxopropyl) is unique due to its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the range of reactions it can undergo. This makes it a valuable reagent in both research and industrial settings .
Properties
IUPAC Name |
2-methylpropanoyl 2-methylpropaneperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)7(9)11-12-8(10)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBWMJBZQXCSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OOC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Record name | DIISOBUTYRYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063024 | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. | |
Record name | DIISOBUTYRYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3437-84-1 | |
Record name | DIISOBUTYRYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(2-methyl-1-oxopropyl) peroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3437-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisisobutyryl peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROXIDE, BIS(2-METHYL-1-OXOPROPYL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25V73818UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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